Allyl lactate

Description

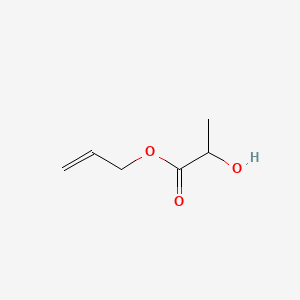

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h3,5,7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFIHPJVHCCGTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299562 | |

| Record name | 2-Propen-1-yl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5349-55-3 | |

| Record name | 2-Propen-1-yl 2-hydroxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5349-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LACTIC ACID, ALLYL ESTER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-yl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Allyl Lactate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl lactate (2-hydroxypropanoic acid, 2-propen-1-yl ester) is an organic compound with the chemical formula C₆H₁₀O₃. It is the ester of lactic acid and allyl alcohol. This versatile molecule is a colorless liquid at room temperature and possesses a unique combination of a reactive allyl group and a chiral lactate moiety, making it a valuable building block in organic synthesis and polymer chemistry. Its bifunctionality allows for a wide range of chemical transformations, including ester hydrolysis, transesterification, and polymerization of the allyl group. This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its key chemical reactions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, application in chemical reactions, and for the development of new materials.

General Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Appearance | Clear, colorless, mobile liquid | [2] |

| CAS Number | 5343-52-2 | [1] |

Physical Properties

| Property | Value | Conditions | Reference(s) |

| Boiling Point | 175-176 °C | at 740 mmHg | [2] |

| 79 °C | at 25 mmHg | [2] | |

| 60 °C | at 8 mmHg | [2] | |

| 56-60 °C | at 8 mmHg | [2] | |

| Melting Point | Not available (liquid at room temperature) | - | |

| Density (d₄²⁰) | 1.0452 g/cm³ | at 20 °C | [2] |

| Refractive Index (n_D²⁰) | 1.4369 | at 20 °C | [2] |

| Solubility | Miscible with water, alcohol, and ether. | - | [3] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. The following tables summarize the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as key fragments in mass spectrometry.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) (Hz) |

| ~5.9 | m | 1H | -CH=CH₂ | |

| ~5.3 | m | 2H | -CH=CH₂ | |

| ~4.6 | m | 2H | -O-CH₂-CH= | |

| ~4.3 | q | 1H | CH₃-CH(OH)- | ~6.9 |

| ~1.4 | d | 3H | CH₃-CH(OH)- | ~6.9 |

Note: Predicted values based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) (ppm) | Assignment |

| ~175 | C=O (ester) |

| ~132 | -CH=CH₂ |

| ~118 | -CH=CH₂ |

| ~68 | CH₃-CH(OH)- |

| ~65 | -O-CH₂- |

| ~20 | CH₃- |

Note: Predicted values based on typical chemical shifts for similar functional groups.

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Broad | O-H stretch (hydroxyl) |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2980, 2940 | Medium | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1200, 1130 | Strong | C-O stretch (ester and alcohol) |

MS (Mass Spectrometry)

| m/z | Relative Intensity | Possible Fragment |

| 130 | Low | [M]⁺ (Molecular Ion) |

| 89 | Moderate | [M - C₃H₅]⁺ |

| 73 | High | [CH₃CH(OH)CO]⁺ |

| 45 | High | [COOH]⁺ or [C₂H₅O]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is adapted from a well-established procedure for the synthesis of alkyl lactates.[2]

Materials:

-

85% Lactic acid

-

Allyl alcohol

-

Benzene (or a suitable azeotroping agent like toluene)

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium acetate (for neutralization)

Equipment:

-

Three-necked round-bottom flask

-

Vigreux column

-

Dean-Stark trap

-

Reflux condenser

-

Distillation apparatus

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a Vigreux column topped with a Dean-Stark trap and a reflux condenser, add 85% lactic acid, benzene, and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with benzene. Continue refluxing until water is no longer collected.

-

Cool the reaction mixture and add an excess of allyl alcohol (typically a 3:1 to 4:1 molar ratio of alcohol to lactic acid is used to drive the equilibrium towards the product).[2]

-

Resume refluxing and continue to remove water via the Dean-Stark trap until the reaction is complete (no more water is collected).

-

Cool the mixture to room temperature and neutralize the sulfuric acid catalyst by adding anhydrous sodium acetate. Stir for 30 minutes.

-

Remove the benzene and excess allyl alcohol by distillation.

-

Purify the crude this compound by vacuum distillation.[2] Collect the fraction boiling at the appropriate temperature and pressure (e.g., 56-60 °C at 8 mmHg).[2]

Figure 1. Experimental workflow for the synthesis of this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound, providing both separation and identification.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Mass Spectrometer: Agilent 5975C or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration (e.g., 100 ppm).

Chemical Reactivity

The chemical reactivity of this compound is dominated by the chemistry of its two functional groups: the ester and the allyl group.

Fischer-Speier Esterification Mechanism

The synthesis of this compound from lactic acid and allyl alcohol is a classic example of a Fischer-Speier esterification. This acid-catalyzed reaction is reversible. The mechanism involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration.

Figure 2. Mechanism of Fischer-Speier esterification for this compound synthesis.

Hydrolysis

As an ester, this compound can undergo hydrolysis to yield lactic acid and allyl alcohol. This reaction is the reverse of the Fischer esterification and can be catalyzed by either acid or base. The rate of hydrolysis is dependent on factors such as temperature, pH, and the concentration of water. Spontaneous hydrolysis in aqueous solutions can occur, with the generated lactic acid autocatalyzing the reaction.

Polymerization

The allyl group of this compound can participate in polymerization reactions. Free-radical polymerization is a common method used to polymerize allyl monomers. However, allyl compounds often exhibit degradative chain transfer, which can lead to the formation of low molecular weight polymers or oligomers.[4][5] This occurs when a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule, creating a stable, less reactive allyl radical that is less likely to initiate a new polymer chain.

Initiators: Common free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) can be used to initiate the polymerization of this compound.

Conditions: The polymerization is typically carried out in bulk or in solution at elevated temperatures to facilitate the decomposition of the initiator.

Conclusion

This compound is a valuable bifunctional molecule with a rich chemistry. Its physical and chemical properties, along with its reactivity, make it a useful intermediate in the synthesis of a variety of organic compounds and polymers. This technical guide has provided a comprehensive overview of its key characteristics and relevant experimental procedures to aid researchers and scientists in its application and further exploration. The provided data and protocols serve as a foundational resource for the use of this compound in drug development and materials science.

References

(S)-Allyl Lactate: A Comprehensive Technical Guide

CAS Number: 289883-19-8

This technical guide provides an in-depth overview of (S)-Allyl lactate, a chiral ester of lactic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's specifications, experimental protocols for its synthesis and purification, and explores its potential biological significance through the lens of lactate signaling.

Core Specifications

(S)-Allyl lactate is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.14.[1][2] The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| CAS Number | 289883-19-8 | [2] |

| Molecular Formula | C6H10O3 | [1][2] |

| Molecular Weight | 130.14 g/mol | [1][2] |

| Boiling Point (Predicted) | 188.5 ± 15.0 °C | [2] |

| Density (Predicted) | 1.049 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 13.06 ± 0.20 | [2] |

Experimental Protocols

Synthesis of Allyl Lactate

A general method for the synthesis of this compound is through the esterification of lactic acid with allyl alcohol. The following protocol is adapted from a procedure published in Organic Syntheses and describes a robust method for producing this ester.[3] While this procedure does not specifically yield the (S)-enantiomer, the use of (S)-lactic acid as a starting material would result in the desired stereoisomer.

Materials:

-

80% Lactic Acid

-

Benzene

-

Concentrated Sulfuric Acid

-

Allyl Alcohol

-

Anhydrous Sodium Acetate

Procedure:

-

A mixture of 675 g (6 moles) of 80% lactic acid, 300 ml of benzene, and 5 ml of concentrated sulfuric acid is placed in a 3-liter three-necked round-bottomed flask.[3]

-

The flask is equipped with a Vigreux column and a Dean-Stark trap to remove water via azeotropic distillation.[3]

-

The mixture is refluxed until the liberation of water slows significantly.[3]

-

1394 g (24 moles) of allyl alcohol is then added to the reaction mixture.[3]

-

Refluxing and water removal are continued until no more water is produced.[3]

-

The sulfuric acid catalyst is neutralized with 18 g of anhydrous sodium acetate.[3]

-

The crude product is then subjected to fractional distillation to purify the this compound.[3]

Purification

Purification of the synthesized this compound is achieved through fractional distillation under reduced pressure.[3]

Procedure:

-

The neutralized reaction mixture is distilled rapidly under reduced pressure to remove the bulk of the volatile components, leaving behind a viscous residue.[3]

-

The distillate is then carefully fractionated through a Vigreux column.[3]

-

Initial fractions will contain a benzene-allyl alcohol azeotrope, followed by excess allyl alcohol.[3]

-

The final fraction, collected at 56-60 °C/8 mm, is the purified this compound.[3]

Biological Significance and Signaling Pathways

While direct studies on the signaling pathways of (S)-allyl lactate are limited, the biological role of its parent molecule, lactate, is an area of intense research. Lactate is no longer considered merely a metabolic waste product but a key signaling molecule involved in various physiological and pathological processes, including immune regulation and cancer metabolism.[4][5][6]

One of the key signaling mechanisms of lactate involves its ability to modulate immune responses. Recent studies have shown that lactate can influence the function of various immune cells. For instance, lactate can suppress the activity of T cells and dendritic cells, contributing to an immunosuppressive tumor microenvironment.[4] Furthermore, lactate has been identified as a precursor for a novel post-translational modification called lysine lactylation, which can directly impact protein function and gene expression.[7]

A recently discovered pathway highlights the role of alanyl-tRNA synthetases (AARS1/2) as L-lactate sensors. AARS2, in response to elevated L-lactate levels, can lactylate lysine residues on cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA. This lactylation inhibits the activity of cGAS, thereby dampening the downstream innate immune response.[7] This mechanism provides a direct link between metabolic state (lactate levels) and immune signaling.

The following diagram illustrates the lactate-mediated inhibition of the cGAS-STING pathway.

Figure 1: Lactate-mediated inhibition of the cGAS-STING pathway.

References

- 1. (S)-ALLYL LACTATE | 289883-19-8 [chemicalbook.com]

- 2. (S)-ALLYL LACTATE | 289883-19-8 [amp.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The emerging era of lactate: A rising star in cellular signaling and its regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lactate: a multifunctional signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new twist on lactate signaling: alanyl-tRNA synthetases 1 and 2 as metabolic sensors and lactyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Allyl Lactate from Lactic Acid and Allyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyl lactate, an important chemical intermediate, from the direct esterification of lactic acid with allyl alcohol. This document outlines the core chemical principles, detailed experimental protocols, a comparative analysis of catalytic systems, and the underlying reaction mechanism.

Introduction

This compound is a valuable monomer in the synthesis of biodegradable polymers and finds applications in the pharmaceutical and fine chemical industries. Its production via the esterification of lactic acid and allyl alcohol is a common and well-established method. The reaction, however, is a reversible equilibrium process, and various strategies are employed to drive it towards the product side, including the use of catalysts and the removal of water, a key byproduct. This guide delves into the critical aspects of this synthesis to provide a thorough understanding for research and development purposes.

Reaction Stoichiometry and Thermodynamics

The fundamental reaction for the synthesis of this compound is the Fischer esterification of lactic acid with allyl alcohol:

CH₃CH(OH)COOH + CH₂=CHCH₂OH ⇌ CH₃CH(OH)COOCH₂CH=CH₂ + H₂O

The reaction is typically catalyzed by an acid and is in equilibrium. To achieve high yields of this compound, the equilibrium must be shifted to the right. This is commonly achieved by using an excess of one of the reactants (usually allyl alcohol) or by removing water as it is formed, often through azeotropic distillation.[1] The presence of a strong acid catalyst can also lead to the undesirable side reaction of allyl alcohol rearrangement to propionaldehyde.[1]

Comparative Analysis of Catalytic Systems

The choice of catalyst is crucial in the synthesis of this compound, impacting reaction rate, yield, and purity of the final product. The following table summarizes various catalytic systems reported in the literature.

| Catalyst System | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Key Observations and Remarks |

| Sulfuric Acid (H₂SO₄) | 4:1 | Reflux | ~16 | 90 | A large excess of allyl alcohol is essential for high yields.[1] Neutralization of the acid is critical before distillation to prevent polymerization.[1] |

| 3:1 | Reflux | Not Specified | 85-88 | Yield decreases with a lower excess of allyl alcohol.[1] | |

| 2:1 | Reflux | Not Specified | ~65 | Significant decrease in yield observed.[1] | |

| p-Toluenesulfonic acid (p-TsOH) | 1.2:1 (Alcohol:Acid) | Reflux | 4 | Not Specified | A common acidic catalyst for esterifications.[2] |

| Autocatalyzed (No Catalyst) | 4:1 to 10:1 | 110 | Not Specified | Not Specified | The reaction rate increases with temperature but decreases with an increasing molar ratio of alcohol to lactic acid.[3] |

| Ion-Exchange Resins | Not Specified | 80 | Not Specified | Not Specified | Offer advantages over homogeneous catalysts by simplifying product purification. |

| DCC (N,N'-Dicyclohexylcarbodiimide) | Not Specified | Not Specified | Not Specified | Not Specified | Can be used to prepare pure this compound without racemization, avoiding the formation of secondary compounds seen with acid catalysts.[2] |

Detailed Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on a well-established procedure.[1]

4.1. Materials and Equipment

-

80% Lactic Acid

-

Allyl Alcohol

-

Benzene

-

Concentrated Sulfuric Acid

-

Anhydrous Sodium Acetate

-

3-L three-necked round-bottomed flask

-

Capillary ebullition tube

-

Vigreux column (75 cm)

-

Dean and Stark trap (Barrett modification preferred)

-

Reflux condenser

-

Distillation head

-

Receiving flask

-

Heating mantle

-

Vacuum pump

4.2. Procedure

-

Initial Setup and Dehydration:

-

In the 3-L three-necked flask, combine 675 g (6 moles) of 80% lactic acid, 300 ml of benzene, and 5 ml of concentrated sulfuric acid.

-

Attach the Vigreux column, Dean and Stark trap, and reflux condenser.

-

Heat the mixture to reflux. Water will begin to collect in the trap as an azeotrope with benzene.

-

Continuously remove the lower aqueous layer from the trap. Continue this process until the rate of water liberation slows significantly or the reaction mixture begins to darken.

-

-

Esterification:

-

Add 1394 g (24 moles) of allyl alcohol to the reaction mixture.

-

Continue to reflux the mixture, removing the water that forms and collects in the trap.

-

The reaction is complete when water production ceases.

-

-

Neutralization and Purification:

-

Cool the reaction mixture and neutralize the sulfuric acid catalyst by adding 18 g of anhydrous sodium acetate. It is crucial to neutralize the strong acid before distillation to prevent the condensation of the ester.[1]

-

Replace the fractionating column with a short distillation head.

-

Rapidly distill the liquid under reduced pressure (initially with a water pump, then at approximately 5 mm Hg), collecting the distillate in a flask cooled with an ice-salt bath. A viscous residue containing inorganic salts will remain in the flask and should be discarded.

-

-

Fractional Distillation:

-

Fractionally distill the collected distillate through the 75 cm Vigreux column.

-

The first fraction will be the benzene-allyl alcohol binary azeotrope (boiling point ~76.8 °C).

-

A small fraction of allyl ether may distill at 94–95 °C.

-

Next, distill off the excess allyl alcohol at 97 °C.

-

Once most of the allyl alcohol is removed and the temperature in the distillation pot reaches about 120 °C, reduce the pressure to approximately 50 mm Hg to remove the remaining alcohol.

-

Finally, collect the pure this compound, which distills at 56–60 °C under a pressure of 8 mm Hg.[1]

-

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via Fischer esterification proceeds through a multi-step mechanism involving protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration.

References

Spectroscopic Profile of Allyl Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allyl lactate, a key intermediate in various chemical syntheses. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Predicted Spectroscopic Data of this compound

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted and expected spectroscopic data based on the analysis of its constituent functional groups (allyl and lactate moieties) and data from analogous ester compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables outline the predicted chemical shifts for the ¹H and ¹³C nuclei in this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~4.2 - 4.4 | Quartet | ~7.0 |

| H-3 | ~1.4 - 1.5 | Doublet | ~7.0 |

| H-1' | ~4.6 - 4.7 | Doublet | ~5.7 |

| H-2' | ~5.9 - 6.0 | Multiplet | - |

| H-3' (trans) | ~5.3 - 5.4 | Doublet | ~17.2 |

| H-3' (cis) | ~5.2 - 5.3 | Doublet | ~10.4 |

| OH | Variable | Singlet (broad) | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shift of the hydroxyl proton (OH) is dependent on concentration, temperature, and solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~175 |

| C-2 (CH-OH) | ~67 |

| C-3 (CH₃) | ~20 |

| C-1' (O-CH₂) | ~65 |

| C-2' (=CH) | ~132 |

| C-3' (=CH₂) | ~118 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, a liquid, the spectrum can be obtained as a thin film between salt plates.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3500 - 3200 | Strong, Broad |

| C-H (sp² alkene) | 3100 - 3000 | Medium |

| C-H (sp³) | 3000 - 2850 | Medium |

| C=O (ester) | ~1735 | Strong |

| C=C (alkene) | ~1645 | Medium |

| C-O (ester) | 1300 - 1000 | Strong |

| =C-H bend (alkene) | 1000 - 650 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₁₀O₃), the molecular weight is 130.14 g/mol .

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 130 | [M]⁺ (Molecular Ion) |

| 115 | [M - CH₃]⁺ |

| 89 | [M - CH₂CH=CH₂]⁺ |

| 73 | [M - OCH₂CH=CH₂]⁺ |

| 45 | [COOH]⁺ |

| 41 | [CH₂CH=CH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0 to 220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of liquid this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

FT-IR Acquisition:

-

Instrument: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty salt plates should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[1]

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.[1]

-

If necessary, filter the solution to remove any particulate matter.[1]

Acquisition (Electron Ionization - EI):

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 35-200.

-

Inlet System (for GC-MS): A suitable capillary column (e.g., DB-5) with an appropriate temperature program to elute this compound.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

References

An In-depth Technical Guide on the Thermodynamic Properties and Behavior of Allyl Lactate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl lactate, the ester of lactic acid and allyl alcohol, is a compound of interest in various chemical and pharmaceutical applications. Its bifunctional nature, possessing both an ester and an alkene group, allows for a range of chemical transformations, making it a versatile building block. A thorough understanding of its thermodynamic properties and chemical behavior is crucial for its effective use in synthesis, formulation, and as a potential component in drug delivery systems. This technical guide provides a comprehensive overview of the available data on this compound, outlines key experimental methodologies for its characterization, and discusses its chemical behavior. It is important to note that while data for some physical properties of this compound are available, specific experimental thermodynamic data such as enthalpy of formation and heat capacity are not extensively reported in the literature. Therefore, this guide also references data for analogous alkyl lactates to provide a comparative context.

Core Thermodynamic and Physical Properties

The fundamental physical and thermodynamic properties of a compound are essential for process design, safety assessment, and understanding its behavior in various systems. The available data for this compound are summarized below.

Data Presentation: Physical Properties of this compound

| Property | Value | Conditions | Reference |

| Molecular Formula | C₆H₁₀O₃ | [1][2] | |

| Molecular Weight | 130.14 g/mol | [1][2] | |

| Boiling Point | 175-176 °C | 740 mmHg | [3] |

| 79 °C | 25 mmHg | [3] | |

| 60 °C | 8 mmHg | [3] | |

| Density (d₄²⁰) | 1.0452 g/cm³ | 20 °C | [3] |

| Refractive Index (n_D²⁰) | 1.4369 | 20 °C | [3] |

Experimental Protocols

Detailed experimental procedures are fundamental for the replication and validation of scientific findings. Below are methodologies for the synthesis of this compound and general protocols for the determination of key thermodynamic properties.

Synthesis of this compound

A well-established method for the preparation of this compound is the Fischer esterification of lactic acid with allyl alcohol using an acid catalyst.[3]

Materials:

-

80% Lactic acid

-

Benzene

-

Concentrated sulfuric acid

-

Allyl alcohol

-

Anhydrous sodium acetate

Procedure:

-

A mixture of 675 g (6 moles) of 80% lactic acid, 300 ml of benzene, and 5 ml of concentrated sulfuric acid is placed in a 3-liter three-necked round-bottomed flask equipped with a capillary ebullition tube.

-

The flask is connected to a 75 cm Vigreux column with a Dean and Stark trap and a reflux condenser.

-

The mixture is refluxed to remove water azeotropically with benzene. The aqueous layer is withdrawn from the trap.

-

Once the initial water removal slows, 1394 g (24 moles) of allyl alcohol is added.

-

Refluxing and water removal are continued until the production of water ceases.

-

The acid catalyst is then neutralized with 18 g of anhydrous sodium acetate to prevent the reverse reaction and polymerization during distillation.[3]

-

The reaction mixture is then subjected to fractional distillation under reduced pressure to purify the this compound. The fraction boiling at 56–60 °C/8 mmHg is collected.[3]

General Experimental Protocol for Calorimetry

The determination of thermodynamic properties such as enthalpy of reaction and heat capacity is typically performed using calorimetry. A general procedure for solution calorimetry is outlined below.[5][6][7][8]

Apparatus:

-

A solution calorimeter (e.g., a Dewar-type vessel or a simple insulated cup for less precise measurements)

-

A calibrated thermometer or temperature probe with high resolution

-

A stirrer

-

A means of introducing the sample into the solvent

Procedure for Determining Enthalpy of Solution:

-

A precisely known mass of the solvent (e.g., water or an appropriate organic solvent) is placed in the calorimeter.

-

The system is allowed to reach thermal equilibrium, and the initial temperature (T_initial) is recorded over a period of time to establish a stable baseline.

-

A precisely weighed sample of the substance of interest (in this case, this compound) is introduced into the solvent.

-

The temperature of the solution is recorded at regular intervals as the substance dissolves, until a new stable final temperature (T_final) is reached.

-

The temperature change (ΔT = T_final - T_initial) is determined, accounting for any heat exchange with the surroundings by graphical extrapolation or calculation.

-

The heat of solution (q_soln) is calculated using the equation: q_soln = -(C_cal * ΔT + m_soln * c_p,soln * ΔT), where C_cal is the heat capacity of the calorimeter, m_soln is the mass of the solution, and c_p,soln is the specific heat capacity of the solution.

-

The molar enthalpy of solution (ΔH_soln) is then calculated by dividing q_soln by the number of moles of the solute.

Chemical Behavior and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the ester and the allyl (alkene) moieties.

Hydrolysis

Like other esters, this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield lactic acid and allyl alcohol. This reaction can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the alkoxide (allyloxide) and proton transfer yields the carboxylate salt (lactate) and allyl alcohol.

Studies on the hydrolysis of other alkyl lactates, such as methyl and ethyl lactate, have shown that the reaction can be autocatalytic, where the lactic acid product catalyzes further hydrolysis.[9][10][11][12] The kinetics of this hydrolysis can be complex, often exhibiting an induction period followed by an accelerated reaction rate.[9][11]

Reactions of the Allyl Group

The double bond in the allyl group can undergo various addition reactions characteristic of alkenes. These include:

-

Hydrogenation: Catalytic hydrogenation will reduce the double bond to yield propyl lactate.

-

Halogenation: Addition of halogens (e.g., Br₂) across the double bond.

-

Polymerization: The allyl group can participate in free-radical or other types of polymerization to form poly(this compound).

Pyrolytic Decomposition

While specific studies on the pyrolysis of this compound are scarce, research on the thermal decomposition of other allylic esters suggests that they can undergo elimination reactions at high temperatures.[13] The exact decomposition pathway would depend on the specific conditions, but could involve mechanisms such as a 1,4-conjugate elimination.[13]

Mandatory Visualizations

Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound via Fischer esterification.

General Hydrolysis of this compound

Caption: General reaction scheme for the hydrolysis of this compound.

Conceptual Diagram of a Calorimetry Experiment

Caption: Conceptual workflow of a calorimetry experiment to determine enthalpy changes.

Conclusion

This compound is a compound with potential in various scientific fields. While its basic physical properties and a reliable synthesis method are documented, a significant gap exists in the experimental thermodynamic data. This guide has summarized the available information and provided context by referencing related compounds. The outlined experimental protocols offer a starting point for researchers aiming to fill these knowledge gaps. Further research, potentially employing computational chemistry in conjunction with experimental calorimetry and vapor-liquid equilibrium studies, is necessary to fully characterize the thermodynamic landscape of this compound. This will, in turn, enable its more effective and predictable application in research and development.

References

- 1. This compound [chemicalbook.com]

- 2. This compound [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Lab Procedure [chem.fsu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. webassign.net [webassign.net]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

Solubility of Allyl Lactate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of allyl lactate in a range of common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines inferred solubility based on the known behavior of similar lactate esters with detailed experimental protocols to enable researchers to determine precise solubility values for their specific applications.

Introduction to this compound

This compound is the ester of lactic acid and allyl alcohol. Its chemical structure, featuring both a polar hydroxyl and ester group, as well as a nonpolar allyl group, imparts a versatile solubility profile. This makes it a potentially valuable solvent in various applications, including as a reactive intermediate in polymer synthesis and as a green solvent alternative. Understanding its solubility is critical for its effective use in reaction chemistry, formulation development, and purification processes.

Solubility Data

Direct quantitative solubility data for this compound in various organic solvents is not extensively documented in peer-reviewed literature. However, the solubility can be inferred from the well-documented properties of other lactate esters, such as methyl lactate and ethyl lactate.[1] Generally, lactate esters exhibit good solvency for a wide range of organic materials due to their polarity.[2] Shorter-chain lactate esters like ethyl lactate are miscible with alcohols, ketones, esters, and hydrocarbons.[1] As the alkyl chain length increases, the water solubility decreases, but the affinity for nonpolar organic solvents is expected to be maintained or increased.

Based on these principles, the following table summarizes the inferred solubility of this compound. It is strongly recommended that experimental verification is performed for specific applications.

Table 1: Inferred Solubility of this compound in Various Organic Solvents at Standard Temperature and Pressure (STP)

| Solvent Class | Solvent Example | Inferred Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Miscible | The hydroxyl group in this compound can form hydrogen bonds with alcohols, and the overall polarity is similar. Ethyl lactate is known to be miscible with alcohols.[1] |

| Ketones | Acetone | Miscible | The polar carbonyl group of ketones interacts favorably with the polar groups of this compound. Ethyl lactate is miscible with ketones.[1] |

| Ethers | Diethyl Ether | Soluble/Miscible | This compound's ester and hydroxyl groups allow for dipole-dipole interactions with ethers. Methyl lactate is soluble in ether.[1] |

| Esters | Ethyl Acetate | Miscible | As esters themselves, lactate esters are generally miscible with other esters of similar size and polarity. Ethyl lactate is miscible with other esters.[1] |

| Aromatic Hydrocarbons | Toluene | Soluble | The nonpolar allyl group and the carbon backbone of this compound interact favorably with aromatic hydrocarbons through van der Waals forces. |

| Aliphatic Hydrocarbons | Hexane | Sparingly Soluble | The overall polarity of this compound may limit its miscibility with nonpolar aliphatic hydrocarbons. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data for the solubility of this compound, the following experimental protocols can be employed. The choice of method will depend on whether the system is fully miscible or has a finite solubility limit.

Method for Determining Miscibility (Qualitative)

This method is suitable for a rapid initial assessment of whether this compound is fully miscible with a solvent.

Materials:

-

This compound

-

Solvent of interest

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer

-

Clear glass vials or test tubes

Procedure:

-

In a clear glass vial, combine this compound and the chosen solvent in various proportions (e.g., 1:9, 1:4, 1:1, 4:1, 9:1 by volume).

-

Cap the vial and vortex the mixture vigorously for 1-2 minutes.

-

Allow the mixture to stand at a constant, controlled temperature for at least 15 minutes.

-

Visually inspect the mixture against a well-lit background. The absence of a phase boundary or any turbidity indicates that the two liquids are miscible at that proportion.[3]

-

If the mixture remains clear and homogeneous across all tested proportions, the substances can be considered miscible.

Isothermal Shake-Flask Method for Quantitative Solubility Determination

This is a standard method for determining the equilibrium solubility of a solute in a solvent when they are not fully miscible.

Materials:

-

This compound

-

Solvent of interest

-

Saturated solution of this compound in the solvent

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

A suitable analytical technique for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC))

-

Syringe filters (chemically compatible with the solution)

Procedure:

-

Prepare a supersaturated solution by adding an excess of this compound to the solvent in a sealed flask.

-

Place the flask in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The time required should be determined by preliminary experiments where samples are taken at different time points until the concentration of this compound in the solvent phase remains constant.

-

Once equilibrium is established, stop the agitation and allow the mixture to stand undisturbed in the shaker bath for several hours to allow for phase separation.

-

Carefully withdraw an aliquot of the solvent phase using a pipette, ensuring no undissolved this compound is taken.

-

Filter the aliquot through a syringe filter to remove any remaining micro-droplets of the undissolved phase.

-

Accurately dilute the filtered aliquot with the pure solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

The solubility is then calculated and typically expressed in g/100 mL or mol/L.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Experimental workflow for quantitative solubility determination.

Caption: Decision process for solubility/miscibility testing.

References

An In-depth Technical Guide to Quantum Chemistry Calculations for the Allyl Lactate Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemistry calculations in elucidating the three-dimensional structure and electronic properties of allyl lactate. While direct computational studies on this compound are not extensively available in public literature, this document leverages established computational methodologies applied to similar lactate esters, such as methyl and ethyl lactate, to outline a robust protocol for a thorough computational analysis of this compound.[1][2][3][4] This information is critical for understanding its reactivity, stability, and potential interactions in biological and chemical systems, which is of significant interest in drug development and materials science.

Introduction to this compound and the Importance of Conformational Analysis

This compound is an ester of lactic acid and allyl alcohol. Its structure combines the chirality of the lactate moiety with the reactive allyl group, making its conformational landscape particularly rich and relevant to its chemical behavior. Understanding the preferred three-dimensional arrangements of its atoms (conformers) and the energy barriers between them is crucial for predicting its spectroscopic signatures, reactivity, and interactions with other molecules.

Quantum chemistry calculations, particularly Density Functional Theory (DFT), offer a powerful tool for investigating the structure and properties of molecules at the atomic level.[3][4] These in silico methods can provide detailed insights into:

-

Conformational Isomers: Identifying the most stable geometries of the molecule.

-

Intramolecular Interactions: Quantifying non-covalent interactions, such as hydrogen bonds, that stabilize certain conformations.[1][2]

-

Electronic Properties: Calculating molecular orbitals, charge distributions, and reactivity descriptors.

-

Vibrational Frequencies: Predicting infrared (IR) and Raman spectra to aid in experimental characterization.

Experimental and Computational Protocols

A typical computational workflow for analyzing the structure of this compound would involve a multi-step process to ensure a thorough exploration of its potential energy surface.

Computational Methodology

The primary computational approach for studying lactate esters involves Density Functional Theory (DFT).[1][3][4] This method provides a good balance between accuracy and computational cost for molecules of this size.

Workflow for this compound Analysis:

-

Initial Structure Generation: The initial 3D structure of this compound can be built using standard molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This is crucial due to the rotational freedom around several single bonds.

-

Geometry Optimization: Each identified conformer is then subjected to geometry optimization to find the local minimum on the potential energy surface. A common and reliable level of theory for this step is B3LYP with a 6-31G(d,p) basis set.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

-

Single-Point Energy Refinement: To obtain more accurate relative energies of the conformers, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as a larger basis set (e.g., 6-311++G(d,p)) or a different functional.[3]

-

Analysis of Results: The final energies (including ZPVE corrections) are used to determine the relative populations of the conformers at a given temperature using the Boltzmann distribution. Key structural parameters (bond lengths, bond angles, dihedral angles) and electronic properties (dipole moment, molecular orbitals) are analyzed for the most stable conformers.

The following diagram illustrates the logical workflow for the computational analysis of this compound.

Data Presentation: Predicted Properties of this compound Conformers

Based on studies of similar lactate esters, several stable conformers of this compound are expected, primarily differing in the orientation of the hydroxyl, ester, and allyl groups. The following tables present hypothetical but realistic quantitative data that would be obtained from the computational protocol described above.

Table 1: Relative Energies and Properties of the Most Stable this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Rotational Constants (GHz) |

| AL-1 | 0.00 | 2.5 | 1.8, 0.7, 0.6 |

| AL-2 | 0.85 | 3.1 | 1.9, 0.6, 0.5 |

| AL-3 | 1.52 | 1.9 | 2.1, 0.5, 0.4 |

Table 2: Key Geometric Parameters of the Most Stable Conformer (AL-1)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.21 | ||

| C-O (ester) | 1.35 | ||

| O-H | 0.97 | ||

| C-O-C (ester) | 116.5 | ||

| HO-C-C=O | 5.2 | ||

| O=C-O-C | 178.9 |

Visualization of Key Molecular Interactions

A key feature stabilizing the low-energy conformers of lactate esters is the presence of an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen.[1][2] This interaction creates a pseudo-five-membered ring structure.

The signaling pathway diagram below illustrates the key intramolecular interactions that determine the conformational preferences of this compound.

Conclusion

The computational analysis of this compound, guided by methodologies established for similar lactate esters, provides a powerful framework for understanding its structural and electronic properties. By employing DFT calculations, researchers can identify the most stable conformers, quantify the impact of intramolecular forces, and predict a range of properties that are essential for applications in drug design and materials science. The detailed protocols and expected data presented in this guide offer a solid foundation for initiating such computational investigations.

References

An In-depth Technical Guide to Historical Methods of Allyl Lactate Preparation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of historical methods for the preparation of allyl lactate, a valuable chemical intermediate. The document details key synthetic strategies, providing in-depth experimental protocols and quantitative data to allow for comparative analysis. Visual representations of the experimental workflows are included to facilitate a deeper understanding of the processes involved.

Direct Esterification of Lactic Acid with Allyl Alcohol

One of the most well-documented historical methods for preparing this compound is through the direct esterification of lactic acid with allyl alcohol. This method typically employs a strong acid catalyst and involves the removal of water to drive the reaction equilibrium towards the product. A notable example of this procedure is detailed in Organic Syntheses.

Experimental Protocol

This protocol is adapted from the procedure described in Organic Syntheses, Coll. Vol. 3, p.46 (1955); Vol. 26, p.1 (1946).

Materials:

-

80% Lactic Acid: 675 g (6 moles)

-

Benzene: 300 ml

-

Concentrated Sulfuric Acid: 5 ml

-

Allyl Alcohol: 1394 g (24 moles)

-

Anhydrous Sodium Acetate: 18 g

Procedure:

-

A mixture of 80% lactic acid, benzene, and concentrated sulfuric acid is placed in a 3-liter three-necked round-bottomed flask equipped with a capillary ebullition tube.

-

The flask is connected to a 75 cm Vigreux column, which is fitted with a Dean and Stark-type trap and a reflux condenser.

-

The mixture is refluxed to remove water azeotropically with benzene. The aqueous layer is withdrawn from the trap until the rate of water liberation slows significantly. This step dehydrates the lactic acid to form a linear polymer of about three lactic acid units.

-

Allyl alcohol is then added to the flask, and refluxing is continued with continuous removal of the water-benzene-allyl alcohol ternary azeotrope (boiling at 68.2°C) until no more water is produced.

-

The reaction mixture is cooled, and the sulfuric acid catalyst is neutralized by the addition of anhydrous sodium acetate. This step is crucial to prevent the reverse reaction and the formation of polylactic acid during distillation.

-

The apparatus is rearranged for vacuum distillation. The majority of the unreacted allyl alcohol and benzene are removed under reduced pressure.

-

The remaining liquid is then distilled under vacuum to yield this compound. The product is collected at 56-60°C/8 mm Hg.

Data Presentation

| Reactant Ratio (Alcohol:Acid) | Yield of this compound | Reference |

| 4:1 | 90% | |

| 3:1 | 85-88% | |

| 2:1 | ~65% | |

| 5:3 | 58-60% |

Physical Properties of this compound:

-

Boiling Point: 175-176°C at 740 mm Hg; 79°C at 25 mm Hg; 60°C at 8 mm Hg

-

Density (d420): 1.0452

-

Refractive Index (nD20): 1.4369

Experimental Workflow

Transesterification

Transesterification is another historical and widely used method for the synthesis of esters. This process involves the exchange of the alkoxy group of an ester with the alkoxy group of an alcohol. While a specific historical document detailing the synthesis of this compound via transesterification was not found in the initial search, the principles of this reaction are well-established and would have been applicable. For instance, a lower-boiling alkyl lactate, such as methyl lactate or ethyl lactate, could be reacted with allyl alcohol in the presence of an

Allyl lactate safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Allyl Lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for this compound (also known as Lactic acid, allyl ester). The information presented is compiled from various scientific sources and safety data sheets of related compounds to provide a thorough understanding of the potential hazards and safe handling procedures.

Chemical and Physical Properties

This compound is a clear, colorless, and mobile liquid.[1] A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| Synonyms | Lactic acid, allyl ester | [1] |

| Appearance | Clear, colorless, mobile liquid | [1] |

| Boiling Point | 175-176 °C at 740 mm Hg; 79 °C at 25 mm Hg; 60 °C at 8 mm Hg | [1] |

| Density | 1.0452 g/cm³ at 20 °C | [1] |

| Refractive Index | 1.4369 at 20 °C | [1] |

Toxicological Data

| Toxicity Endpoint | Value | Species | Route | Source and Remarks |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | Oral | [2] (Data for lactate esters) |

| Acute Inhalation Toxicity (LC50) | > 5000 mg/m³ | Rat | Inhalation | [2] (Data for lactate esters) |

| Acute Dermal Toxicity (LD50) | > 2000 mg/kg bw | Rabbit | Dermal | [3] (Data for L(+)-Lactic acid, 2-hour exposure) |

| Skin Irritation/Corrosion | Potential irritant | Dermal | [2] (Inference from lactate esters) | |

| Eye Irritation/Corrosion | Potential irritant | Ocular | [2] (Inference from lactate esters) |

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not available, based on the data for related compounds, it should be handled as a substance with the following potential hazards:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Flammability: The flammability of this compound is not explicitly stated, but given its organic nature, it should be kept away from heat, sparks, and open flames.

Handling and Storage

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing vapors or mists.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids or bases.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Firefighting Measures

Accidental Release:

-

Ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Do not let the product enter drains.

Firefighting:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish flames.

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

The following are summaries of standard methodologies for key toxicological experiments. These are provided as a reference for the type of testing that would be conducted to determine the specific hazards of this compound.

Acute Oral Toxicity (LD50) - OECD Guideline 423:

This method is used to determine the median lethal dose (LD50) of a substance after a single oral administration. A stepwise procedure is used with a limited number of animals (typically rats). The study starts with a dose expected to be non-lethal. Depending on the outcome (survival or death), the dose for the next animal is adjusted up or down. Observations of the animals are made for at least 14 days to monitor for signs of toxicity and mortality. The LD50 value is then estimated from the results.

Acute Dermal Irritation/Corrosion - OECD Guideline 404:

This test evaluates the potential of a substance to cause skin irritation or corrosion.[4][5][6] A small amount of the test substance (0.5 mL for liquids) is applied to a shaved patch of skin on a single animal (typically a rabbit) and covered with a gauze patch for a specified period (usually 4 hours).[7] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[4][7] The severity of the reactions is scored, and the substance is classified based on the persistence and severity of the skin lesions.[4]

Acute Eye Irritation/Corrosion - OECD Guideline 405:

This method assesses the potential of a substance to cause eye irritation or corrosion.[8][9][10][11] A small, single dose of the substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control.[11][12] The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.[12] The severity of any lesions is scored to determine the irritant or corrosive potential of the substance.[12]

Visualizations

Caption: Workflow for handling an this compound spill.

Caption: Personal Protective Equipment for handling this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Safety assessment of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. nucro-technics.com [nucro-technics.com]

- 6. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. flashpointsrl.com [flashpointsrl.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. nucro-technics.com [nucro-technics.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

Molecular formula and weight of Allyl lactate

An In-depth Technical Guide to Allyl Lactate for Researchers and Drug Development Professionals

Introduction

This compound, an ester of lactic acid and allyl alcohol, is a chemical compound with applications in various fields of chemical synthesis. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of the broader role of lactate in biological signaling pathways, which is of significant interest to researchers in drug development.

Chemical and Physical Properties

This compound is a clear, colorless, and mobile liquid.[1] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [2][3] |

| Molecular Weight | 130.14 g/mol | [2][3] |

| Boiling Point | 175-176°C at 740 mm Hg | [1] |

| 79°C at 25 mm Hg | [1] | |

| 56-60°C at 8 mm Hg | [1] | |

| Density (d₄²⁰) | 1.0452 g/cm³ | [1] |

| Refractive Index (n_D²⁰) | 1.4369 | [1] |

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound, adapted from a procedure in Organic Syntheses. This esterification process involves the reaction of lactic acid with an excess of allyl alcohol in the presence of an acid catalyst.

Materials and Equipment

-

80% Lactic Acid (675 g, 6 moles)

-

Benzene (300 ml)

-

Concentrated Sulfuric Acid (5 ml)

-

Allyl Alcohol (1394 g, 24 moles)

-

Anhydrous Sodium Acetate (18 g)

-

3-liter three-necked round-bottomed flask

-

Capillary ebullition tube

-

75 cm Vigreux column

-

Dean and Stark trap (Barrett modification preferred)

-

Reflux condenser

-

Distillation head

-

3-liter round-bottomed receiving flask

-

Ice-salt bath

Procedure

-

Initial Setup and Dehydration:

-

Place 675 g of 80% lactic acid, 300 ml of benzene, and 5 ml of concentrated sulfuric acid into the 3-liter three-necked flask fitted with a capillary ebullition tube.

-

Attach the Vigreux column, Dean and Stark trap, and reflux condenser.

-

Heat the mixture to reflux.

-

Continuously remove the aqueous layer from the trap until the rate of water liberation slows significantly. This step removes water from the lactic acid, forming a linear lactic acid polymer.[1]

-

-

Esterification:

-

Add 1394 g of allyl alcohol to the reaction mixture. A large excess of alcohol is crucial for achieving a high yield.[1]

-

Continue refluxing and removing water until water production ceases.

-

-

Neutralization and Initial Distillation:

-

Neutralize the sulfuric acid catalyst by adding 18 g of anhydrous sodium acetate.

-

Replace the fractionating column with a short distillation head.

-

Cool the receiving flask in an ice-salt bath.

-

Distill the liquid rapidly under reduced pressure (initially water pump, then ~5 mm Hg) to separate the product from the viscous residue containing inorganic salts.

-

-

Fractional Distillation and Purification:

-

Fractionally distill the collected distillate through the Vigreux column.

-

The first fraction collected is the benzene-allyl alcohol binary azeotrope (boiling point ~76.8°C).

-

Distill off the excess allyl alcohol (boiling point ~97°C).

-

Once most of the allyl alcohol is removed, reduce the pressure to about 50 mm Hg to remove the remainder.

-

The final product, this compound, is then distilled at 56-60°C/8 mm Hg.[1] The expected yield is between 693–710 g (89–91%).[1]

-

Visualization of Experimental Workflow

The synthesis of this compound can be visualized as a multi-step process involving dehydration, esterification, and purification.

Caption: Workflow for the synthesis of this compound.

Lactate in Biological Signaling

While this compound itself is primarily a synthetic intermediate, the lactate moiety is a key signaling molecule in various biological processes.[4] Understanding these pathways is crucial for researchers in drug development, as lactate signaling is implicated in inflammation, cancer metabolism, and immune regulation.[4][5]

Overview of Lactate Signaling Pathways

Lactate exerts its signaling effects through several mechanisms, including:

-

The Lactate/HIF-1α Pathway: Under hypoxic conditions, stabilized Hypoxia-Inducible Factor 1-alpha (HIF-1α) promotes glycolysis, leading to lactate production. Accumulated lactate, in turn, can influence HIF-1α activity, creating a feedback loop that affects angiogenesis and pro-inflammatory gene expression.[5]

-

The Lactate/GPR81 Pathway: Lactate can act as a ligand for the G protein-coupled receptor 81 (GPR81).[5] Activation of this pathway can inhibit downstream signaling cascades like NF-κB, leading to reduced production of inflammatory cytokines such as TNF-α and IL-6.[5]

-

The Lactate/NF-κB Pathway: Intracellular lactate accumulation can trigger the phosphorylation of IκBα, which leads to the activation of the transcription factor NF-κB. This can induce the expression of genes involved in cell migration and angiogenesis.[5]

Visualization of a Lactate Signaling Pathway

The following diagram illustrates the Lactate/GPR81 signaling pathway, a key mechanism by which lactate modulates cellular responses.

Caption: The Lactate/GPR81 signaling pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Allyl-Functionalized Polylactic Acid via Ring-Opening Polymerization of Allyl Lactate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl-functionalized polylactic acid (PLA) is a versatile biodegradable polymer with significant potential in biomedical applications, including drug delivery, tissue engineering, and the development of cross-linked hydrogels. The pendant allyl groups serve as reactive handles for post-polymerization modification, allowing for the covalent attachment of therapeutic agents, targeting moieties, or cross-linking agents through efficient chemistries like thiol-ene reactions. This document provides detailed protocols for the synthesis of allyl-functionalized PLA through the ring-opening polymerization (ROP) of allyl lactate, a functionalized monomer. The methodologies described herein are based on established principles of ROP for substituted lactones and lactides, offering a robust framework for producing these advanced biomaterials.

The synthesis of polyesters with pendant functional groups can be achieved through the ROP of functionalized cyclic esters.[1][2] A variety of catalysts, including tin(II) octoate (Sn(Oct)₂) and other organometallic compounds, are effective in promoting this type of polymerization.[1][3][4] The presence of an initiator, such as an alcohol, allows for control over the molecular weight of the resulting polymer.[5]

Synthesis Pathway and Experimental Workflow

The synthesis of allyl-functionalized PLA from this compound proceeds via a ring-opening polymerization mechanism. This process is typically initiated by a nucleophile, such as an alcohol, and catalyzed by an organometallic compound. The allyl group on the lactate monomer is preserved during polymerization, yielding a linear polyester with pendant allyl functionalities.

Logical Diagram of Synthesis

Caption: Synthesis pathway for allyl-functionalized PLA.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Experimental Protocols

Protocol 1: Synthesis of Allyl-Functionalized PLA using Tin(II) Octoate (Sn(Oct)₂)

This protocol describes the bulk polymerization of this compound initiated by benzyl alcohol and catalyzed by Sn(Oct)₂.

Materials:

-

This compound (monomer)

-

Tin(II) 2-ethylhexanoate (Sn(Oct)₂, catalyst)

-

Benzyl alcohol (BnOH, initiator)

-

Toluene (solvent for catalyst solution)

-

Dichloromethane (CH₂Cl₂, for dissolution)

-

Methanol (for precipitation)

-

Argon or Nitrogen gas (inert atmosphere)

Equipment:

-

Schlenk flask or three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Schlenk line or inert gas manifold

-

Syringes and needles

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas. Purify this compound by vacuum distillation before use.

-

Reaction Setup: In a dried Schlenk flask under an inert atmosphere, add this compound (e.g., 5.0 g, 38.4 mmol) and benzyl alcohol as the initiator. The amount of initiator determines the target molecular weight ([Monomer]/[Initiator] ratio). For a target degree of polymerization of 50, add 83.1 mg (0.77 mmol) of benzyl alcohol.

-

Catalyst Addition: Prepare a stock solution of Sn(Oct)₂ in dry toluene (e.g., 10 mg/mL). Add the required amount of the catalyst solution via syringe. A typical monomer-to-catalyst ratio is 200:1 to 1000:1. For a 500:1 ratio, add 31.2 mg (0.077 mmol) of Sn(Oct)₂.

-

Polymerization: Immerse the flask in a preheated oil bath at 130°C and stir the reaction mixture. Monitor the progress of the polymerization by taking small aliquots and analyzing them via ¹H NMR for monomer conversion. The reaction is typically run for 4 to 24 hours.

-

Purification: After the desired conversion is reached, cool the reaction mixture to room temperature. The resulting viscous polymer is dissolved in a minimal amount of dichloromethane.

-

Precipitation: Slowly add the polymer solution to a beaker of cold, stirred methanol (at least 10 times the volume of the CH₂Cl₂ solution). The polymer will precipitate as a white solid.

-

Isolation and Drying: Decant the solvent and collect the polymer by filtration. Wash the polymer with fresh cold methanol. Dry the purified polymer in a vacuum oven at 40°C to a constant weight.

Protocol 2: Synthesis of Allyl-Functionalized PLA using a Zinc-Based Catalyst

This protocol utilizes a zinc-based catalyst, which can be an alternative to tin-based systems.

Materials:

-

This compound (monomer)

-

Zinc lactate or other zinc-based catalyst (e.g., zinc complexes with Schiff base ligands)[6]

-

Benzyl alcohol (BnOH, initiator)

-

Toluene (solvent)

-

Dichloromethane (for dissolution)

-

Methanol (for precipitation)

-

Argon or Nitrogen gas

Procedure:

-

Preparation: Follow the same drying and purification procedures as in Protocol 1.

-

Reaction Setup: In a dried Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 2.0 g, 15.4 mmol) and benzyl alcohol (e.g., for a target DP of 50, 33.2 mg, 0.31 mmol) in dry toluene (e.g., 5 mL).

-

Catalyst Addition: Add the zinc catalyst (e.g., at a [Monomer]/[Catalyst] ratio of 200:1, approximately 0.077 mmol).

-

Polymerization: Heat the reaction mixture to 110°C and stir. Monitor the reaction progress over time (e.g., 2-18 hours).

-

Purification: Follow steps 5-7 from Protocol 1 for the purification and isolation of the polymer.

Data Presentation